Dichlorodiethylsilane

Catalog No.
S1537572
CAS No.
1719-53-5
M.F
C4H10Cl2Si
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorodiethylsilane

CAS Number

1719-53-5

Product Name

Dichlorodiethylsilane

IUPAC Name

dichloro(diethyl)silane

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3

InChI Key

BYLOHCRAPOSXLY-UHFFFAOYSA-N

SMILES

CC[Si](CC)(Cl)Cl

solubility

Decomposes (NTP, 1992)
1 G SOL IN 100 ML ETHER

Canonical SMILES

CC[Si](CC)(Cl)Cl

The exact mass of the compound Dichlorodiethylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)1 g sol in 100 ml ether. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorodiethylsilane (CAS: 1719-53-5) is a difunctional organochlorosilane primarily utilized as a critical precursor for synthesizing polydiethylsiloxane (PDES) polymers, specialized silane coupling agents, and sterically tuned protecting groups . Featuring a boiling point of 125–131 °C and a density of 1.05 g/mL, it reacts readily with water and atmospheric moisture to form stable siloxane linkages while liberating hydrogen chloride . In industrial procurement, this compound is selected over its lighter homologues when downstream applications require enhanced steric bulk, modified hydrolysis kinetics, or specific thermomechanical properties in the resulting silicone networks [1].

Substituting dichlorodiethylsilane with the more ubiquitous and lower-cost dimethyldichlorosilane (DMDCS) fundamentally alters polymer chain flexibility, surface reaction mechanisms, and synthetic yields [1]. In silicone manufacturing, DMDCS yields polydimethylsiloxane (PDMS), which lacks the extreme low-temperature flexibility characteristic of PDES [2]. Furthermore, during surface passivation or silylation, the reduced steric hindrance of methyl groups allows DMDCS to participate in intramolecular looping, whereas the bulkier ethyl groups of dichlorodiethylsilane force intermolecular chain extensions, drastically changing coating thickness and morphology [1]. In complex pharmaceutical syntheses, the aggressive reactivity of dimethyl chlorosilanes can cause complete substrate decomposition, making the controlled reactivity of the diethyl variant a strict requirement rather than an optional upgrade.

Elastomer Low-Temperature Flexibility (Glass Transition)

The substitution of methyl groups with ethyl groups on the siloxane backbone significantly lowers the glass transition temperature (Tg) of the resulting polymer. Polydiethylsiloxane (PDES) synthesized from dichlorodiethylsilane exhibits a Tg of -143 °C, compared to -123 °C for standard PDMS derived from dimethyldichlorosilane[1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound Data-143 °C (PDES)
Comparator Or Baseline-123 °C (PDMS)
Quantified Difference20 °C lower Tg
ConditionsBulk polymer thermal analysis

This extreme low-temperature flexibility dictates the procurement of dichlorodiethylsilane for aerospace and cryogenic elastomer formulations where standard silicones become brittle.

Surface Modification Layer Thickness and Reaction Mechanism

When modifying porous methylsilsesquioxane films in supercritical CO2, the steric bulk of the chlorosilane dictates the deposition mechanism. Dimethyldichlorosilane undergoes both intra- and intermolecular reactions, yielding a layer thickness of 19.0 nm. In contrast, dichlorodiethylsilane predominantly forces intermolecular reactions, resulting in a significantly thicker deposited layer of 31.3 nm [1].

Evidence DimensionDeposited Siloxane Layer Thickness
Target Compound Data31.3 ± 4.8 nm
Comparator Or Baseline19.0 ± 1.6 nm (Dimethyldichlorosilane)
Quantified Difference64% increase in layer thickness
ConditionsSilylation of plasma-damaged porous surfaces in supercritical CO2

Engineers must specify the diethyl variant when formulating robust, thicker protective siloxane coatings on porous dielectrics, as the dimethyl variant prematurely terminates via intramolecular looping.

Substrate Integrity in Complex API Silylation

In the synthesis of complex pharmaceutical intermediates like paclitaxel precursors (e.g., 10-deacetylbaccatin III), the choice of dialkyldichlorosilane is critical for substrate survival. While dimethyldichlorosilane causes extensive decomposition of the 10-DAB substrate within one hour, dichlorodiethylsilane provides controlled silylation, allowing for high-yield isolation of the protected intermediate [1].

Evidence DimensionSubstrate Integrity during Silylation
Target Compound DataControlled silylation with high product yield
Comparator Or BaselineExtensive substrate decomposition (Dimethyldichlorosilane)
Quantified DifferenceShift from complete material loss to viable product isolation
ConditionsSilylation of 10-DAB in DMF with imidazole at -33 °C

This proves dichlorodiethylsilane is non-substitutable in specific API workflows where the higher reactivity of dimethyl analogs destroys sensitive molecular architectures.

Thermal Stability Trade-off in Polymer Networks

While dichlorodiethylsilane improves low-temperature flexibility, it introduces a measurable reduction in high-temperature stability. Thermogravimetric analysis shows that introducing diethylsiloxane segments lowers the temperature at 5% weight loss (T5%) to 312 °C, compared to 347 °C for an equivalent polydimethylsiloxane network [1].

Evidence DimensionTemperature at 5% weight loss (T5%)
Target Compound Data312 °C
Comparator Or Baseline347 °C (Polydimethylsiloxane)
Quantified Difference35 °C reduction in thermal stability
ConditionsThermogravimetric analysis (TGA) in a nitrogen atmosphere

Buyers must quantitatively account for this 35 °C stability penalty when specifying diethyl-based silicones for applications that experience both cryogenic and high-heat extremes.

Synthesis of Ultra-Low-Temperature Aerospace Elastomers

Dichlorodiethylsilane is the required precursor for manufacturing polydiethylsiloxane (PDES) rubbers. Its ability to depress the polymer glass transition temperature to -143 °C makes it indispensable for seals, gaskets, and dampeners in aerospace and cryogenic applications where standard PDMS (-123 °C Tg) fails due to embrittlement [1].

Thick-Film Surface Passivation of Porous Dielectrics

In semiconductor and advanced materials manufacturing, dichlorodiethylsilane is selected over dimethyl analogs to repair or modify plasma-damaged porous films. Its steric profile prevents premature intramolecular ring closure, reliably generating thicker (e.g., >30 nm) and more robust protective layers [2].

Sterically Tuned Silylation in Pharmaceutical Manufacturing

For the synthesis of highly functionalized APIs, such as taxane derivatives, dichlorodiethylsilane serves as a specialized protecting group reagent. It provides the exact balance of reactivity and steric hindrance needed to protect sensitive hydroxyl groups without causing the extensive substrate decomposition observed with dimethyldichlorosilane [3].

Physical Description

Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77°F. Corrosive to metals and tissue. Vapors are heavier than air.

Color/Form

Colorless liquid

Boiling Point

262 to 266 °F at 760 mm Hg (decomposes) (NTP, 1992)
129 °C (decomposes)

Flash Point

75.2 °F (NTP, 1992)
77 °F (25 °C) (open cup)

Vapor Density

5.41 (NTP, 1992) (Relative to Air)
5.14 (Air = 1)

Density

1.05 at 68 °F (NTP, 1992)
1.0504 g/cu cm at 20 °C

Melting Point

-141.7 °F (NTP, 1992)
-96.5 °C

UNII

Z1272A2B31

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5 mm Hg at 56.7 °F ; 10 mm Hg at 77.7° F; 20 mm Hg at 99.9° F (NTP, 1992)
11.9 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1719-53-5

Wikipedia

Dichlorodiethylsilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of powdered silicon and ethyl chloride at 300 °C, in presence of copper powder

General Manufacturing Information

Silane, dichlorodiethyl-: ACTIVE
Grade: Technical

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
All containers, pipes, apparatus, installations, and structures used for mfr, storage, transport or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear danger symbol for corrosives. /Corrosive substances/

Stability Shelf Life

Decomp in cold water
Decomposes in alcohol

Dates

Last modified: 08-15-2023

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